3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DFE and is used in the synthesis of new compounds for various purposes.
Mechanism of Action
DFE acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is responsible for the removal of acetyl groups from histones, which can result in the repression of gene expression. By inhibiting HDAC, DFE can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects:
DFE has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. DFE has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
DFE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be effective in a wide range of applications. However, there are also limitations to the use of DFE in lab experiments. It can be toxic in high concentrations and may require special handling and disposal procedures.
Future Directions
There are several future directions for the use of DFE in scientific research. One potential application is in the development of new cancer treatments. DFE has been shown to be effective in inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for further study. Another potential application is in the development of new neuroprotective agents. DFE has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. Additionally, DFE could be used in the development of new materials with unique properties. Overall, the potential applications of DFE in scientific research are vast and varied, making it a promising compound for further study.
Conclusion:
In conclusion, 3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to be a useful compound for the synthesis of new compounds with potential applications in the fields of medicine, agriculture, and materials science. DFE has also been shown to have a wide range of biochemical and physiological effects, making it a potential candidate for the treatment of cancer and neurological disorders. While there are limitations to the use of DFE in lab experiments, its potential applications in scientific research are vast and varied, making it a promising compound for further study.
Synthesis Methods
DFE can be synthesized using a simple and efficient method. The synthesis of DFE involves the reaction of 3,5-difluoroaniline with 4-methoxyphenethylamine in the presence of benzoyl chloride. The resulting product is then purified using column chromatography to obtain pure DFE.
Scientific Research Applications
DFE has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful compound for the synthesis of new compounds with potential applications in the fields of medicine, agriculture, and materials science.
properties
IUPAC Name |
3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-21-15-4-2-11(3-5-15)6-7-19-16(20)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEITULDYPHDYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.